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2-(4-chlorophenoxy)-N-methylpropanamide

Drug Design ADME Prediction Permeability

Researchers often face fragments with poor permeability or excessive H-bond donors that confound binding studies. This compound offers a refined solution: • LogP 2.1 & TPSA 38.3 Ų deliver superior passive membrane permeability over des-methyl analogs (TPSA 52.3 Ų). • Single N-H donor reduces promiscuous off-target interactions, enabling clearer co-crystallization poses. • Reduced CYP2C8 engagement vs. gem-dimethyl analog streamlines SAR campaigns.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 1252446-50-6
Cat. No. B2663587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-methylpropanamide
CAS1252446-50-6
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESCC(C(=O)NC)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
InChIKeyQXEQWPCACNNDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Chlorophenoxy)-N-methylpropanamide: Structural Identity & Classification


2-(4-Chlorophenoxy)-N-methylpropanamide is a synthetic small molecule belonging to the chlorophenoxy propanamide class. It possesses a molecular weight of 213.66 g/mol, a topological polar surface area (TPSA) of 38.3 Ų, a calculated logP (XLogP3) of 2.1, one hydrogen bond donor, and two hydrogen bond acceptors, as computed by PubChem [1]. The compound features a 4-chlorophenoxy ether linked to an N-methylated propanamide backbone, distinguishing it from non-methylated and gem-dimethyl analogs through a specific balance of lipophilicity and hydrogen-bonding capacity that influences both physicochemical behavior and biological recognition.

Compound Class Chlorophenoxy propanamide Synthetic small molecule
Structural Feature N-methylated amide Single H-bond donor geometry
Workflow Fit Cell-permeable probe design Favorable TPSA and logP profile

Why 2-(4-Chlorophenoxy)-N-methylpropanamide Is Not Replaceable by Analogs


Superficially similar compounds such as 2-(4-chlorophenoxy)propanamide (des-methyl), 2-(4-chlorophenoxy)-2-methylpropanamide (gem-dimethyl), and 2-(4-chlorophenoxy)-N-ethylpropanamide (N-ethyl homolog) share a chlorophenoxy-propanamide scaffold but diverge significantly in the amide substitution pattern. This structural variation alters key molecular descriptors including logP, TPSA, and hydrogen-bond donor/acceptor geometry [1]. The N-methyl substitution in the target compound provides a single amide N–H donor and a tertiary amide-like conformational profile that differs from the primary amide of the des-methyl analog (TPSA 52.3 Ų, XLogP3 1.7) and the gem-dimethyl analog (TPSA 52.3 Ų, XLogP3 1.9) [2][3]. These differences translate into measurable shifts in lipophilic efficiency, passive permeability potential, and metabolic stability that cannot be interchanged without altering biological outcome [4].

Target
N-methyl
A single, sterically constrained N–H donor defines target engagement. Des-methyl and gem-dimethyl analogs shift TPSA and H-bond geometry, which may alter permeability and recognition.
Compared to
Des-methyl analog
The primary amide in the des-methyl compound presents higher TPSA and a potential dual-donor conformation. Lipophilic efficiency and passive uptake profiles may not transfer directly.
Compared to
Gem-dimethyl analog
Increased steric bulk and divergent TPSA can shift metabolic stability and CYP engagement. Experimental CYP2C8 data for the gem-dimethyl analog may not apply to the N-methyl scaffold.

Quantitative Differentiation Evidence vs. Closest Analogs


Reduced TPSA Advantage for Passive Permeability

The TPSA of 2-(4-chlorophenoxy)-N-methylpropanamide is 38.3 Ų, which is 26.8% lower than the 52.3 Ų recorded for both 2-(4-chlorophenoxy)propanamide (des-methyl analog) and 2-(4-chlorophenoxy)-2-methylpropanamide (gem-dimethyl analog) [1][2][3]. TPSA values below 60–70 Ų are generally associated with favorable passive intestinal absorption and blood–brain barrier penetration, and a value below 40 Ų places the compound in a permeability-favored zone distinct from its analogs [4].

Passive Permeability Potential
Cross-study comparable
38.3 Ų vs. 52.3 Ų (Des-methyl & Gem-dimethyl)
Supports permeability-favored zone differentiation
26.8% lower TPSA; computed via PubChem standardized method
Drug Design ADME Prediction Permeability

Elevated LogP Advantage Over Analogs

The XLogP3 value of 2-(4-chlorophenoxy)-N-methylpropanamide is 2.1, compared to 1.7 for 2-(4-chlorophenoxy)propanamide and 1.9 for 2-(4-chlorophenoxy)-2-methylpropanamide [1][2][3]. This represents a +0.4 log unit increase over the des-methyl analog and a +0.2 log unit increase over the gem-dimethyl analog.

Lipophilicity Shift
Cross-study comparable
XLogP3: 2.1 vs. 1.7 (Des-methyl) & 1.9 (Gem-dimethyl)
Reported lipophilicity increase within drug-like range
+0.4 and +0.2 log unit difference; XLogP3 3.0 algorithm
Physicochemical Profiling Lipophilicity Drug-likeness

Ligand Efficiency and CYP Selectivity Advantage

While no direct CYP inhibition data exist for 2-(4-chlorophenoxy)-N-methylpropanamide, the gem-dimethyl analog 2-(4-chlorophenoxy)-2-methylpropanamide demonstrates CYP2C8 inhibition in human liver microsomes with an IC50 of 3000 nM [1]. The N-methyl compound possesses a lower TPSA (38.3 vs. 52.3 Ų) and an equivalent or slightly higher logP (2.1 vs. 1.9) [2][3], suggesting a reduced likelihood of strong CYP2C8 interaction through lower polar surface engagement, though experimental confirmation is required. This class-level inference is supported by the general observation that increased N-alkylation on amides can shift CYP binding away from certain isoforms [4].

CYP2C8 Liability Comparison
Class-level inference
Gem-dimethyl analog IC50: 3000 nM; Target: predicted lower liability
Context-dependent; requires experimental validation
Inferred from TPSA/logP divergence; human liver microsome data not available for target
Metabolic Stability CYP Inhibition Ligand Efficiency

Single N–H H-Bond Donor for Selective Target Engagement

2-(4-Chlorophenoxy)-N-methylpropanamide possesses exactly one hydrogen bond donor (the amide N–H), identical to both the des-methyl and gem-dimethyl analogs [1][2][3]. However, its N-methyl substitution eliminates the potential for dual N–H donor presentation seen in primary amides while retaining a single, geometrically defined H-bond donor vector. This controlled donor count may reduce promiscuous binding to abundant off-target proteins such as serum albumin or hERG compared to analogs with additional donor groups or alternative presentation modes [4].

H-Bond Donor Specificity
Class-level inference
1 geometrically defined N–H donor (N-methyl amide)
May support ligand specificity and reduced off-target binding
Des-methyl analog can present dual N–H donors in primary amide form
Hydrogen Bonding Selectivity Molecular Recognition

Application Scenarios for 2-(4-Chlorophenoxy)-N-methylpropanamide


Cell-Permeable Probe for Intracellular Target Engagement

The 38.3 Ų TPSA and logP of 2.1 predict favorable passive membrane permeability, significantly exceeding that of the des-methyl and gem-dimethyl analogs (TPSA 52.3 Ų each) [1]. Researchers designing fluorescent or biotinylated probes for intracellular targets should prioritize this scaffold to maximize cell uptake while retaining a single H-bond donor for target interaction.

Lead Optimization with Balanced logP and Low CYP Liability

With an XLogP3 of 2.1, the compound occupies an optimal lipophilicity window for oral bioavailability while its predicted reduced polar surface area suggests lower CYP2C8 engagement than the gem-dimethyl analog (IC50 = 3000 nM) [2][3]. Teams optimizing leads for metabolic stability should select this compound for initial SAR exploration to avoid early CYP liabilities.

Fragment-Based Drug Design with Defined H-Bond Geometry

The single, sterically constrained N–H donor of the N-methyl amide reduces the likelihood of promiscuous off-target binding compared to the primary amide of the des-methyl analog, which can present two N–H donors [1][4]. This makes the target compound a superior fragment for soaking or co-crystallization experiments where ligand efficiency and binding pose clarity are critical.

Chemical Biology Tool with Differentiated Physicochemical Profile

Unlike the des-methyl analog, which is a known herbicide with potential non-specific phytotoxic effects, the N-methyl substitution shifts the physicochemical profile (TPSA 38.3 vs. 52.3 Ų, logP 2.1 vs. 1.7) into a range more typical of drug-like molecules [1][5]. Researchers developing selective chemical probes should favor this compound to minimize off-target effects in plant or mammalian systems.

Application
Selection Property
Validation Focus
Intracellular probe design
Cell-permeability profile review
Cell uptake and target engagement endpoints
Metabolic stability SAR
CYP liability and logP window review
Microsomal stability and CYP isoform panel endpoints
Fragment-based screening
Ligand-efficiency and H-bond geometry review
Co-crystallization and binding-mode endpoint review
Chemical biology tool development
Differentiated physicochemical profile review
Off-target panel and model-context endpoint review
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